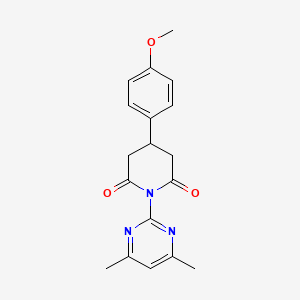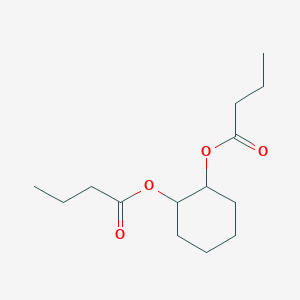
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea and acetophenone under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Cyclization: The thiazole ring can be further functionalized through cyclization reactions with other reagents.
Common Reagents and Conditions
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Reduction: Reduction of the nitro group yields 5-(4-aminophenyl)-2-phenyl-1,3-thiazol-4-ol.
Substitution: Substitution reactions can yield various halogenated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mecanismo De Acción
The mechanism of action of 5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole moieties. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol: is similar to other thiazole derivatives such as 2-phenyl-1,3-thiazole and 5-(4-aminophenyl)-2-phenyl-1,3-thiazol-4-ol.
2-Phenyl-1,3-thiazole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
5-(4-Aminophenyl)-2-phenyl-1,3-thiazol-4-ol: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.
Uniqueness
The presence of both a nitrophenyl and a phenyl group in this compound makes it unique compared to other thiazole derivatives. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
59484-44-5 |
|---|---|
Fórmula molecular |
C15H10N2O3S |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-2-phenyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C15H10N2O3S/c18-14-13(10-6-8-12(9-7-10)17(19)20)21-15(16-14)11-4-2-1-3-5-11/h1-9,18H |
Clave InChI |
SVWPOMJWTYHGNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)





![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)


![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)




